An In-depth Technical Guide to 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of thiophenyl-pyrazole derivatives to present a predictive yet scientifically grounded resource. The guide covers the compound's chemical structure, proposed synthesis, expected physicochemical and spectroscopic properties, and its potential as a scaffold in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The content is structured to provide both a high-level strategic perspective and detailed, actionable insights for laboratory professionals.
Introduction: The Thiophenyl-Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of thiophene and pyrazole rings creates a class of heterocyclic compounds with remarkable pharmacological potential. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2] The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the phenyl group, often introduced to modulate lipophilicity, metabolic stability, and target engagement.[3] The combination of these two moieties in a single scaffold has led to the discovery of potent inhibitors of various enzymes and receptors, with applications in oncology, infectious diseases, and inflammation.[4][5][6]
The carbonitrile group at the 4-position of the pyrazole ring is a key functional handle. It is a versatile precursor for a variety of other functional groups and can itself participate in important binding interactions. This guide focuses specifically on the 3-(thiophen-3-yl) isomer, a less-explored member of this family, to provide a forward-looking resource for researchers seeking to explore novel chemical space.
Chemical Structure and Properties
The chemical structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is characterized by a central pyrazole ring substituted with a thiophen-3-yl group at the 3-position and a carbonitrile group at the 4-position. The presence of the 1H-pyrazole indicates that the nitrogen at position 1 is protonated, allowing for tautomerism.
Figure 1: Chemical structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₈H₅N₃S | Based on chemical structure |
| Molecular Weight | 175.21 g/mol | Based on chemical structure |
| Melting Point | Likely a crystalline solid with a melting point >150 °C | Pyrazole-4-carbonitrile derivatives are typically solids with relatively high melting points.[7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents and water. | The pyrazole and carbonitrile groups impart polarity.[8] |
| pKa | The pyrazole N-H proton is weakly acidic. | General property of pyrazoles. |
Spectroscopic Properties (Predicted)
The following are the expected spectroscopic characteristics for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile based on analysis of related structures.[2][9][10][11][12][13][14][15][16][17]
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¹H NMR:
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Pyrazole CH: A singlet is expected for the proton at the C5 position of the pyrazole ring.
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Thiophene Protons: A set of multiplets corresponding to the three protons on the thiophene ring. The coupling constants will be characteristic of a 3-substituted thiophene.
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Pyrazole NH: A broad singlet for the N-H proton, which may be exchangeable with D₂O. The chemical shift will be solvent-dependent.
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-
¹³C NMR:
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Pyrazole Carbons: Signals for the three carbons of the pyrazole ring. The carbon bearing the thiophene group (C3) and the carbonitrile-substituted carbon (C4) will have distinct chemical shifts.
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Thiophene Carbons: Four signals are expected for the carbons of the thiophene ring.
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Carbonitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) is expected in the range of 115-120 ppm.
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-
Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp to broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
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C≡N Stretch: A sharp, intense absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.
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C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrazole and thiophene rings.
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C-S Stretch: A weaker absorption band characteristic of the thiophene ring.
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-
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN from the pyrazole ring and fragmentation of the thiophene ring.
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Synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: A Proposed Synthetic Route
While a specific protocol for the title compound is not detailed in the literature, a plausible and efficient synthesis can be designed based on established methods for constructing pyrazole-4-carbonitriles. A common and effective strategy involves the condensation of a hydrazine with a suitably functionalized three-carbon precursor.
Figure 2: Proposed synthesis workflow for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on similar reported syntheses.[10][18] Optimization of reaction conditions may be necessary.
Step 1: Knoevenagel Condensation to form 2-(thiophen-3-ylmethylene)malononitrile
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To a solution of thiophene-3-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a base (e.g., piperidine or triethylamine).
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to form 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
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Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.
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Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the title compound.
Role in Drug Development: A Landscape of Therapeutic Potential
The thiophenyl-pyrazole scaffold is a rich source of biologically active molecules. The inherent properties of this heterocyclic system make it an attractive starting point for the design of new therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thiophenyl-pyrazole derivatives.[3][5][6][19] These compounds have been shown to target a range of cancer-related pathways.
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Kinase Inhibition: A primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Thiophenyl-pyrazole derivatives have been reported as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are validated targets in oncology.[20]
-
Cell Cycle Arrest and Apoptosis: Treatment of cancer cells with thiophenyl-pyrazole compounds has been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, and to trigger programmed cell death (apoptosis).[6]
Table of Anticancer Activity for Representative Thiophenyl-Pyrazole Derivatives:
| Compound Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazoline derivative with thiophene moiety | WiDr (Colon) | 0.25 | [3] |
| Pyrazoline derivative with thiophene moiety | 4T1 (Breast) | 9.09 | [3] |
| Pyrazole-thiophene hybrid | MCF-7 (Breast) | 6.57 | [6] |
| Pyrazole-thiophene hybrid | HepG2 (Liver) | 8.86 | [6] |
While specific data for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is not available, the potent activities of its analogues strongly suggest that it is a promising candidate for further investigation as an anticancer agent.
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new classes of antibiotics and antifungals. Thiophenyl-pyrazole derivatives have emerged as a promising area of research in this field.[1][4]
-
Antibacterial Activity: These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][4]
-
Antifungal Activity: Several thiophenyl-pyrazole derivatives have demonstrated potent antifungal activity against species such as Candida albicans and Aspergillus niger.[1]
Table of Antimicrobial Activity for Representative Thiophenyl-Pyrazole Derivatives:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrazolyl-thiazole hybrids | Pseudomonas aeruginosa | 62.5-125 | [4] |
| Thiophenyl-pyrazolyl-thiazole hybrids | Candida albicans | 3.9-125 | [4] |
| Pyrazole derivatives with thiophene moiety | Pseudomonas aeruginosa | 12.5-25.0 | [19] |
The structural features of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile make it a compelling candidate for screening in antimicrobial assays.
Conclusion and Future Directions
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile represents an intriguing yet underexplored molecule within the pharmacologically significant class of thiophenyl-pyrazoles. Based on the extensive body of research on related compounds, it is reasonable to hypothesize that this molecule possesses valuable biological activities. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation.
Future research should focus on the definitive synthesis and characterization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to confirm its predicted properties. Subsequent screening against a panel of cancer cell lines and microbial strains is highly warranted to elucidate its therapeutic potential. Furthermore, the carbonitrile moiety provides a versatile handle for the generation of a library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. This systematic approach will be crucial in unlocking the full potential of this promising heterocyclic scaffold in the ongoing quest for novel and effective medicines.
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